molecular formula C17H18O3 B14421215 (1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- CAS No. 85045-54-1

(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)-

Cat. No.: B14421215
CAS No.: 85045-54-1
M. Wt: 270.32 g/mol
InChI Key: ZNPAJPOVURPJFD-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and an acetic acid group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- typically involves several steps. One common method includes the Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by the introduction of the alpha-(1-hydroxy-1-methylethyl) group through a Grignard reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction can produce biphenyl alcohols or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the biphenyl structure.

Scientific Research Applications

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-acetic acid: Lacks the alpha-(1-hydroxy-1-methylethyl) group, resulting in different chemical properties and applications.

    4-Hydroxybiphenyl: Contains a hydroxyl group on the biphenyl structure but lacks the acetic acid and alpha-(1-hydroxy-1-methylethyl) groups.

    Biphenyl-4-carboxylic acid: Contains a carboxylic acid group but lacks the alpha-(1-hydroxy-1-methylethyl) group.

Uniqueness

The presence of the alpha-(1-hydroxy-1-methylethyl) group in (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- imparts unique chemical properties, such as increased solubility and reactivity, which differentiate it from similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

85045-54-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,20)15(16(18)19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,20H,1-2H3,(H,18,19)

InChI Key

ZNPAJPOVURPJFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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